molecular formula C40H73N9O11S2 B12382842 Bmlf1 (280 C288)

Bmlf1 (280 C288)

Cat. No.: B12382842
M. Wt: 920.2 g/mol
InChI Key: ZLGNCCWHORFLBD-MALYJANWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMLF1 (280-288) is a peptide derived from the Epstein-Barr virus (EBV) lytic protein BMLF1. This peptide, with the sequence GLCTLVAML, is recognized by CD8+ T-cells and is presented by the MHC class I HLA-A*0201 allele . It plays a significant role in the immune response against EBV, making it a valuable target for research in immunology and virology.

Preparation Methods

Synthetic Routes and Reaction Conditions

BMLF1 (280-288) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

While specific industrial production methods for BMLF1 (280-288) are not widely documented, the general approach involves large-scale SPPS. This method allows for the efficient production of high-purity peptides, which are then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

BMLF1 (280-288) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions used in peptide synthesis .

Common Reagents and Conditions

The synthesis of BMLF1 (280-288) involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The peptide is synthesized on a solid resin, and the final product is cleaved from the resin and purified .

Major Products Formed

The major product formed from the synthesis of BMLF1 (280-288) is the peptide itself, with a sequence of GLCTLVAML. The purity of the peptide is typically greater than 95%, ensuring its suitability for research applications .

Mechanism of Action

BMLF1 (280-288) exerts its effects by being presented on the surface of infected cells by the MHC class I HLA-A*0201 molecule. This presentation allows CD8+ T-cells to recognize and target the infected cells for destruction. The peptide triggers the activation of CD8+ T-cells, leading to the release of cytotoxic molecules that kill the infected cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMLF1 (280-288) is unique due to its high immunogenicity and its specific recognition by CD8+ T-cells in the context of HLA-A*0201. This makes it a valuable tool for studying the immune response to EBV and developing targeted therapies .

Properties

Molecular Formula

C40H73N9O11S2

Molecular Weight

920.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C40H73N9O11S2/c1-19(2)14-26(43-30(51)17-41)35(54)47-29(18-61)37(56)49-32(24(10)50)39(58)45-27(15-20(3)4)36(55)48-31(22(7)8)38(57)42-23(9)33(52)44-25(12-13-62-11)34(53)46-28(40(59)60)16-21(5)6/h19-29,31-32,50,61H,12-18,41H2,1-11H3,(H,42,57)(H,43,51)(H,44,52)(H,45,58)(H,46,53)(H,47,54)(H,48,55)(H,49,56)(H,59,60)/t23-,24+,25-,26-,27-,28-,29-,31-,32-/m0/s1

InChI Key

ZLGNCCWHORFLBD-MALYJANWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

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